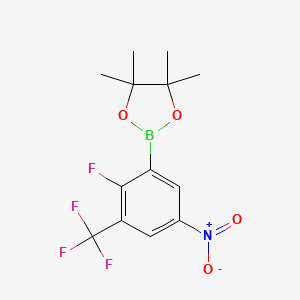

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura cross-coupling , which is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions .

Synthesis Analysis

The synthesis of pinacol boronic esters involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of pinacol boronic esters, including this compound, is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a planar oxygen-boron-oxygen motif . This planarity plays an important role in minimizing steric interactions .Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications

Synthesis and Functionalization of Fluoroarenes

The transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation is a critical pathway for the synthesis of multifluoroarenes. This process involves nickel-catalyzed borylation, leveraging C-F bond cleavage for the conversion of various fluoroarenes into their corresponding boronate esters. This method has been extended to Ni/Cu-catalyzed transformations, allowing for the defluoroborylation of fluoroarenes to arylboronic esters, which paves the way for further derivatization into diverse functionalized arenes (Zhou et al., 2016; Niwa et al., 2015).

Sensing and Analytical Applications

Organoboron compounds, such as pinacol ester of 2,4,6-trifluorophenylboronic acid, have been utilized as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit selectivity towards fluoride ions, although challenges such as non-Nernstian response slopes in certain conditions have been observed. This behavior suggests a complex interaction mechanism between the boronic acids and fluoride ions, potentially useful for designing fluoride-selective sensors (Jańczyk et al., 2012).

Material Science and Polymer Chemistry

In material science, arylboronic acid pinacol esters serve as intermediates for the creation of functional polymers and materials. For instance, the facile synthesis of H2O2-cleavable poly(ester-amide)s via multicomponent polymerization demonstrates the integration of phenylboronic acid esters into polymers for potential use in H2O2-responsive delivery vehicles. Similarly, perfluorocyclobutyl (PFCB) copolymers have been synthesized for tailored light emission, showing the utility of these compounds in creating materials with specific optical properties (Cui et al., 2017; Neilson et al., 2007).

Radiolabeling and Imaging

The efficiency of copper-mediated radiofluorination of aryl pinacol boronates highlights another significant application. The addition of pyridine in the radiofluorination process improves yields, demonstrating the potential of these compounds in synthesizing radiotracers for positron emission tomography (PET) imaging, a crucial technique in medical diagnostics (Antuganov et al., 2017).

Phosphorescence and Organic Electronics

Unexpectedly, simple arylboronic esters exhibit room-temperature phosphorescence in solid state, challenging the conventional understanding that heavy atoms are required for phosphorescence in organic molecules. This discovery opens new avenues for the use of arylboronic esters in organic electronics and photonics, suggesting that the phosphorescence properties may largely depend on solid-state molecular packing rather than the boron substituents on the aryl units (Shoji et al., 2017).

Mechanism of Action

Target of Action

The primary target of “2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester” is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

The compound, being an organoboron reagent, participates in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium complex donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway that this compound affects. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its transmetalation with palladium (II) complexes is rapid , which may influence its bioavailability in the context of chemical reactions.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry, including drug discovery, materials science, and more .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , which means the reaction can proceed in a variety of environments.

Safety and Hazards

Future Directions

The future directions of research involving pinacol boronic esters, including 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester, could involve further exploration of their use in various chemical reactions. For instance, their role in the Suzuki–Miyaura cross-coupling could be further investigated . Additionally, new methods for the functionalizing deboronation of alkyl boronic esters could be developed .

Properties

IUPAC Name |

2-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BF4NO4/c1-11(2)12(3,4)23-14(22-11)9-6-7(19(20)21)5-8(10(9)15)13(16,17)18/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXOMANZLLMOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2873181.png)

![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2873182.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2873186.png)

![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2873188.png)

![2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol](/img/structure/B2873189.png)

![1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one](/img/structure/B2873192.png)

![2,3-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2873194.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2873199.png)